Cas no 842144-07-4 (4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine)

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine structure
842144-07-4 structure
Product Name:4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine
Numero CAS:842144-07-4
MF:C10H8BrClN6O
MW:343.567118644714
MDL:MFCD22493409
CID:1040013
PubChem ID:11290858
Update Time:2024-10-26

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (ACI)
    • 4-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • SCHEMBL690731
    • 842144-07-4
    • CS-14479
    • DTXSID60461436
    • CS-M0501
    • DA-22386
    • 1,2,5-Oxadiazol-3-amine, 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-
    • AKOS016007136
    • ZMHOMFQFFLYGJX-UHFFFAOYSA-N
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • MDL: MFCD22493409
    • Inchi: 1S/C10H8BrClN6O/c1-2-18-7-4(11)3-14-8(12)5(7)15-10(18)6-9(13)17-19-16-6/h3H,2H2,1H3,(H2,13,17)
    • Chiave InChI: ZMHOMFQFFLYGJX-UHFFFAOYSA-N
    • Sorrisi: ClC1C2N=C(N(C=2C(Br)=CN=1)CC)C1C(N)=NON=1

Proprietà calcolate

  • Massa esatta: 341.96315g/mol
  • Massa monoisotopica: 341.96315g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 95.6Ų

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM290291-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95%+
1g
$*** 2023-05-29
ChemScence
CS-M0501-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
100mg
$605.0 2022-04-26
TRC
B074980-50mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
50mg
$ 410.00 2022-06-07
TRC
B074980-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
100mg
$ 680.00 2022-06-07
Matrix Scientific
096528-250mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, 95+%
842144-07-4 95+%
250mg
$591.00 2023-09-08
Matrix Scientific
096528-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, 95+%
842144-07-4 95+%
1g
$1311.00 2023-09-08
Chemenu
CM290291-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
100mg
$452 2021-08-18
Chemenu
CM290291-250mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
250mg
$639 2021-08-18
Chemenu
CM290291-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
1g
$1369 2021-08-18
Aaron
AR008HC0-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
1g
$2004.00 2025-02-11

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Hydroxylamine Solvents: 1,4-Dioxane ;  6 h, rt → 105 °C; 105 °C → rt
1.2 Solvents: Methanol ;  30 min, rt → 65 °C
Riferimento
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells
Eberl, H. Christian ; Werner, Thilo; Reinhard, Friedrich B. ; Lehmann, Stephanie; Thomson, Douglas; et al, Scientific Reports, 2019, 9(1), 1-14

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Hydroxylamine Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ;  1.5 h, rt → 150 °C; 150 °C → rt
Riferimento
Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase
Heerding, Dirk A.; Rhodes, Nelson; Leber, Jack D.; Clark, Tammy J.; Keenan, Richard M.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Raw materials

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Preparation Products

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.